1-amino-3-(1H-1,2,3-triazol-1-yl)propan-2-ol
Overview
Description
1-Amino-3-(1H-1,2,3-triazol-1-yl)propan-2-ol is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of both amino and hydroxyl functional groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
Compounds with a similar 1,2,3-triazole ring structure have been found to inhibit theCarbonic Anhydrase-II enzyme . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.
Mode of Action
Based on the structural similarity to other 1,2,3-triazole compounds, it can be hypothesized that it may interact with its target enzyme throughhydrogen bonding . The presence of the polar group at the 1,2,3-triazole substituted phenyl ring in these derivatives contributes to the overall activity of these compounds .
Biochemical Pathways
If we consider its potential inhibition of the carbonic anhydrase-ii enzyme, it could impact thecarbon dioxide hydration and bicarbonate buffer system in the body, affecting pH regulation .
Result of Action
If it does inhibit the carbonic anhydrase-ii enzyme, it could potentially lead to a disruption in thebalance of pH in the body .
Biochemical Analysis
Biochemical Properties
For example, 3-Amino-1,2,4-triazole, a related compound, is a competitive inhibitor of the HIS3 gene product, imidazoleglycerol-phosphate dehydratase . This enzyme catalyzes the sixth step of histidine production .
Cellular Effects
Some triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines . For instance, some 1,2,4-triazole derivatives have exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .
Molecular Mechanism
It is known that triazoles can interact with biomolecules through hydrogen bonding . This interaction can lead to changes in gene expression, enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
Triazoles are generally known for their high chemical stability . They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Dosage Effects in Animal Models
It is known that some triazole derivatives have shown promising anticancer activity in vitro .
Metabolic Pathways
It is known that 3-Amino-1,2,4-triazole, a related compound, is a competitive inhibitor of the HIS3 gene product, imidazoleglycerol-phosphate dehydratase . This enzyme catalyzes the sixth step of histidine production .
Transport and Distribution
Triazoles are generally soluble in water, which could facilitate their distribution within cells .
Subcellular Localization
The solubility of triazoles in water could potentially allow them to be distributed throughout the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-amino-3-(1H-1,2,3-triazol-1-yl)propan-2-ol typically involves the cycloaddition reaction known as “click chemistry.” This method is highly efficient and selective, often involving the reaction of an azide with an alkyne in the presence of a copper(I) catalyst. The reaction conditions are generally mild, and the process can be carried out in aqueous media, making it environmentally friendly .
Industrial Production Methods: Industrial production of this compound may involve large-scale click chemistry processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction rates and improve product purity .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-(1H-1,2,3-triazol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
1-Amino-3-(1H-1,2,3-triazol-1-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its ability to interact with biological macromolecules.
Medicine: Research has explored its use in developing new drugs, particularly for its antimicrobial and anticancer properties.
Comparison with Similar Compounds
1,2,4-Triazole Derivatives: These compounds also contain a triazole ring but differ in the position of the nitrogen atoms. They have similar applications but may exhibit different biological activities.
Indole Derivatives: These compounds contain an indole ring and are known for their broad-spectrum biological activities, including antiviral and anticancer properties.
Uniqueness: 1-Amino-3-(1H-1,2,3-triazol-1-yl)propan-2-ol is unique due to the presence of both amino and hydroxyl groups, which enhance its reactivity and versatility in chemical synthesis. Its ability to form stable complexes with various biological targets makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
1-amino-3-(triazol-1-yl)propan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O/c6-3-5(10)4-9-2-1-7-8-9/h1-2,5,10H,3-4,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOYNKBCVVNDCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=N1)CC(CN)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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